
1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(4-isopropylphenoxy)propan-2-ol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical reactions, starting from basic aromatic compounds and proceeding through various intermediate steps, including condensation, cyclization, and Mannich reactions. For instance, Kumar et al. (2017) described the synthesis of novel piperazine derivatives through Claisen Schmidt condensation, showcasing the complexity and the precision required in synthesizing such compounds (Kumar et al., 2017).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by spectroscopic methods, including IR, NMR, and Mass spectrometry, providing insights into the arrangement of atoms and the confirmation of synthesized products. The detailed molecular structure informs the compound's reactivity and interactions with biological targets. For example, Malík et al. (2004) confirmed the structure of their synthesized compounds through spectral data, indicating the importance of these techniques in molecular analysis (Malík et al., 2004).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, reflecting their reactive sites and potential biological activity. The presence of functional groups such as the piperazine ring and the fluorophenyl group influences their chemical behavior, including reactions with nucleophiles and electrophiles. Mishra and Chundawat (2019) synthesized derivatives through nucleophilic substitution reactions, highlighting the chemical reactivity of these compounds (Mishra & Chundawat, 2019).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior in different environments, impacting its formulation and application in biological systems. The crystallization and characterization of similar compounds provide valuable information on their stability and solubility. Shivaprakash et al. (2014) detailed the crystal structure of a related compound, offering insights into its physical properties (Shivaprakash et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity towards other compounds, stability under various conditions, and the potential for undergoing specific reactions, are essential for the compound's application in research and therapy. Studies like those by Kiesewetter and Costa (1993) on the synthesis and radiochemical purity of similar compounds contribute to understanding their chemical properties and potential uses (Kiesewetter & Costa, 1993).
科学的研究の応用
Synthesis and Pharmacological Applications
Novel Derivatives Synthesis : Research on synthesizing novel derivatives of piperazine compounds, similar in structure to the compound of interest, has been explored for their potential pharmacological applications. For example, the design and synthesis of compounds with variations in the piperazine ring have shown applications in antidepressant and antianxiety activities, suggesting a potential for neurological disorder treatment applications (Kumar et al., 2017).
Antimicrobial and Antihypertensive Potential : Derivatives of arylpiperazinyl compounds have been studied for their dual antihypertensive properties, indicating a significant interest in cardiovascular and antimicrobial research areas (Marvanová et al., 2016).
Antimalarial Activity : Certain piperazine derivatives have shown crucial hydroxyl group, propane chain, and fluor components for antimalarial activity, underscoring the compound's potential in antimalarial drug development (Mendoza et al., 2011).
Structural and Chemical Characterization
Structural Characterization : Studies involving the structural characterization of related compounds, including their hydrochloride salts, provide a foundation for understanding the chemical behavior and potential reaction pathways of such complex molecules. This is critical for drug development and the synthesis of new pharmacologically active compounds (Sanjeevarayappa et al., 2015).
Neurological and Psychiatric Research
Dopamine Reuptake Inhibition : The exploration of piperazine and related compounds for their dopamine reuptake inhibition properties highlights the potential for treating psychiatric disorders, including depression and anxiety. These compounds have been linked to neuroleptic activity, indicating a possible role in addressing neurological conditions (Lewis et al., 2003).
特性
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-propan-2-ylphenoxy)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN2O2.2ClH/c1-17(2)18-7-9-20(10-8-18)27-16-19(26)15-24-11-13-25(14-12-24)22-6-4-3-5-21(22)23;;/h3-10,17,19,26H,11-16H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJNYMXELSZPDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3F)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31Cl2FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(2,2-Difluoroethyl)pyrrolidin-3-yl]methanamine dihydrochloride](/img/structure/B2490590.png)

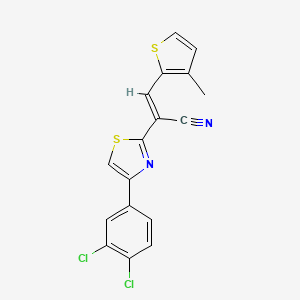
![3-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-4-methoxybenzenecarbaldehyde oxime](/img/structure/B2490597.png)

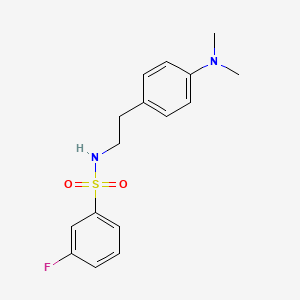
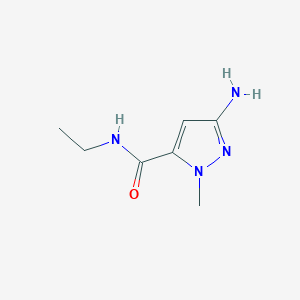


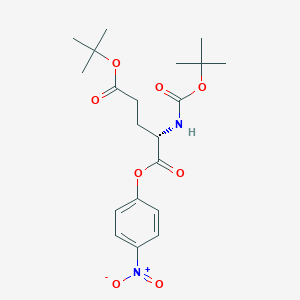
![5-((4-Benzylpiperidin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2490606.png)

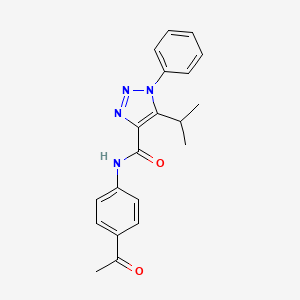
![4-[(1H-benzotriazol-1-ylmethyl)amino]benzoic acid](/img/structure/B2490611.png)